molecular formula C21H15BrClN3O2S2 B2660732 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 1798443-52-3

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2660732
CAS No.: 1798443-52-3
M. Wt: 520.84
InChI Key: GKAPGPMVBRTZIA-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a bromophenyl group, and a chlorobenzyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide typically involves multiple steps:

  • Formation of the Thienopyrimidine Core: : The initial step involves the construction of the thienopyrimidine core. This can be achieved through a cyclization reaction between a thiophene derivative and a suitable amidine or guanidine precursor under acidic or basic conditions.

  • Introduction of the Bromophenyl Group: : The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a brominated aromatic compound and a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Attachment of the Chlorobenzyl Acetamide Moiety: : The final step involves the coupling of the chlorobenzyl acetamide moiety to the thienopyrimidine core. This can be accomplished through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to a hydroxyl group.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Halogenated solvents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of specific enzymes or modulating receptor activity. This interaction can disrupt biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-bromobenzyl)acetamide
  • 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methylbenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is unique due to the specific combination of substituents on its aromatic rings. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN3O2S2/c22-14-5-7-15(8-6-14)26-20(28)19-17(9-10-29-19)25-21(26)30-12-18(27)24-11-13-3-1-2-4-16(13)23/h1-10H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAPGPMVBRTZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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